molecular formula C21H22N4O4 B613491 Nalpha-Fmoc-Nepsilon-Azido-D-Lysine CAS No. 1198791-53-5

Nalpha-Fmoc-Nepsilon-Azido-D-Lysine

Cat. No.: B613491
CAS No.: 1198791-53-5
M. Wt: 394,42 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

Nalpha-Fmoc-Nepsilon-Azido-D-Lysine is a versatile compound widely utilized in chemical synthesis due to its unique properties and reactivity. As a key building block in peptide chemistry, this compound plays a crucial role in the development of novel pharmaceuticals and bioactive molecules. Its azido functional group allows for efficient and selective conjugation reactions, making it particularly valuable in the field of bioconjugation and drug delivery .

Preparation Methods

The synthesis of Nalpha-Fmoc-Nepsilon-Azido-D-Lysine typically involves the protection of the amino and carboxyl groups of lysine, followed by the introduction of the azido group. The fluorenylmethoxycarbonyl (Fmoc) group is commonly used to protect the alpha-amino group, while the epsilon-amino group is protected with a suitable protecting group, such as tert-butyloxycarbonyl (Boc). The azido group is then introduced via nucleophilic substitution using sodium azide. Industrial production methods often involve large-scale synthesis under good manufacturing practice (GMP) conditions to ensure high purity and yield.

Chemical Reactions Analysis

Nalpha-Fmoc-Nepsilon-Azido-D-Lysine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include copper(I) catalysts for click chemistry, triphenylphosphine for azide reduction, and piperidine for Fmoc deprotection. Major products formed from these reactions include triazoles, primary amines, and deprotected lysine derivatives.

Mechanism of Action

The mechanism of action of Nalpha-Fmoc-Nepsilon-Azido-D-Lysine involves its ability to participate in bioorthogonal reactions, which are chemical reactions that occur inside living systems without interfering with native biochemical processes. The azido group reacts selectively with alkyne or cyclooctyne groups in the presence of a copper(I) catalyst, forming stable triazole linkages. This allows for the specific labeling and modification of biomolecules, enabling researchers to probe biological processes with enhanced precision and selectivity .

Properties

IUPAC Name

(2R)-6-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c22-25-23-12-6-5-11-19(20(26)27)24-21(28)29-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,24,28)(H,26,27)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRFTUILPGJJIO-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198791-53-5
Record name N-alpha-Fmoc-epsilon-azido-D-lysine
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